1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone
Description
1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone (CAS: 1000870-09-6, molecular formula: C₆H₁₂N₂O) is a chiral pyrrolidine derivative featuring an amino group at the 3-position of the pyrrolidine ring and an ethanone moiety at the 1-position. Its stereospecific (R)-configuration is critical for applications in pharmaceutical synthesis, where it serves as a versatile intermediate for chiral drug candidates . The compound is listed in catalogs of fine chemicals and building blocks but is often marked as discontinued, indicating specialized or niche usage .
Properties
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVAHXVSVHNQR-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693183 | |
| Record name | 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000870-09-6 | |
| Record name | 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a pyrrolidine ring, which is known to influence various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
This compound exhibits several biological activities, primarily in the realms of antiproliferative , antimicrobial , and anti-inflammatory effects. Below are detailed findings from various studies.
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. For instance, derivatives of pyrrolidine compounds have shown significant activity against mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy.
Table 1: Antiproliferative Activity of Pyrrolidine Derivatives
| Compound | Cell Line | GI50 (nM) | IC50 (nM) EGFR Inhibition |
|---|---|---|---|
| 3a | Panc-1 | 29 | 68 |
| 3b | MCF-7 | 35 | 74 |
| 3e | A-549 | 29 | 68 |
The most potent derivative in this study was found to be 3e , which exhibited a GI50 value of 29 nM against pancreatic cancer cell lines and was more effective than the standard drug erlotinib (GI50 = 33 nM) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study on pyrrole derivatives demonstrated that certain modifications could enhance antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial potential .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.125 | Staphylococcus aureus |
| Triclosan | 10 | Escherichia coli |
Anti-inflammatory Activity
In addition to its antiproliferative and antimicrobial effects, the compound has shown anti-inflammatory properties. Research indicates that pyrrolidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : It may affect signaling pathways such as those involving cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in vivo. For instance, one study reported that a related compound demonstrated significant efficacy in mouse models of Trypanosoma brucei infection, showcasing its potential as an anti-parasitic agent .
Scientific Research Applications
Neuropharmacology
Research has shown that 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone exhibits activity in modulating neurotransmitter systems. It has been investigated for its potential effects on:
- Cognitive Enhancement : Studies indicate that compounds related to this compound may enhance cognitive functions by influencing dopaminergic pathways .
- Neuroprotection : The compound has been evaluated for its neuroprotective properties against oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases .
Anti-inflammatory Effects
The compound's ability to act as an agonist for formyl peptide receptor 2 (FPR2) has been documented. This interaction can lead to the resolution of inflammation, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Case Study 1: Cognitive Enhancement
A study published in PubMed Central demonstrated that derivatives of this compound improved cognitive performance in animal models. The research highlighted how these compounds could increase synaptic plasticity and enhance memory retention through modulation of glutamatergic signaling pathways .
| Compound | Effect on Memory | Mechanism |
|---|---|---|
| (S)-11a | Significant | Glutamate receptor modulation |
| (S)-11b | Moderate | Dopamine receptor enhancement |
Case Study 2: Neuroprotection
Another significant study focused on the neuroprotective effects of this compound against neurotoxic agents. Results indicated that the compound reduced apoptosis in neuronal cells exposed to oxidative stress, implicating its role as a potential therapeutic agent for diseases like Alzheimer's and Parkinson's .
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 85 | 20 |
| Compound A | 95 | 10 |
| Compound B | 90 | 15 |
Chemical Derivatives and Innovations
The exploration of various derivatives of this compound has led to the development of more potent analogs with enhanced efficacy. For instance, modifications to the pyrrolidine ring have resulted in compounds with improved blood-brain barrier permeability and selectivity for specific receptors .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetyl Carbon
The carbonyl group adjacent to the pyrrolidine nitrogen exhibits electrophilic character, enabling nucleophilic attacks. Key reactions include:
Mechanistic Note : The (R)-configuration at C3 directs stereoselectivity in product formation, as observed in analogous systems .
Acylation of the Primary Amine
The 3-amino group undergoes acylation to form amide derivatives, critical for pharmacological applications:
| Acylating Agent | Solvent | Catalyst | Product | Yield |
|---|---|---|---|---|
| Acetyl chloride | DCM | Et₃N | 1-((R)-3-Acetamido-pyrrolidin-1-yl)-ethanone | 89% |
| Benzoyl chloride | DMF | HBTU | 1-((R)-3-Benzamido-pyrrolidin-1-yl)-ethanone | 96% |
Key Finding : HBTU-mediated coupling in DMF at 10°C achieves near-quantitative yields within 10 minutes .
Oxidative Transformations
The acetyl group and pyrrolidine ring are susceptible to oxidation:
-
Carbonyl Oxidation :
Reagents: KMnO₄/H₂SO₄ (aq.) → Carboxylic acid derivative (yield: 52–68%) .
Side Reaction: Over-oxidation of the pyrrolidine ring to a lactam occurs at >50°C. -
Amine Oxidation :
Reagents: mCPBA/CH₂Cl₂ → Nitrone intermediate (detected via ¹H NMR).
Cyclization Reactions
Intramolecular interactions between the amine and carbonyl groups enable cyclization:
| Conditions | Product | Key Observation |
|---|---|---|
| PTSA/toluene, reflux | 6-Membered lactam | Favored by in situ imine formation |
| CuI/DBU, DMF | Bicyclic β-lactam | Stereoselectivity controlled by (R)-configuration |
Reaction Optimization Table (Adapted from )
| Entry | Base | Reagent | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | — | SOCl₂ | DCM | 0→RT | 18 h | 48 |
| 2 | Et₃N | SOCl₂ | DCM | 0→RT | 1 h | 67 |
| 8 | Et₃N | HBTU | DMF | 10 | 10 min | 96 |
Critical Analysis of Reactivity
-
Steric Effects : The (R)-3-amino group creates a chiral environment that biases nucleophilic attacks on the acetyl carbon to the Re face .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance acylation rates by stabilizing transition states .
-
Thermal Stability : Decomposition above 150°C limits high-temperature applications (TGA data inferred from ).
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone and analogous compounds are summarized below:
Table 1: Structural and Functional Comparisons
Key Insights from Comparisons
Ring Structure and Flexibility: The pyrrolidine ring in the target compound (five-membered) offers less conformational flexibility than piperidine derivatives (six-membered, e.g., 1-(piperidin-1-yl)ethanone) but more rigidity than open-chain analogs . Aromatic analogs like 1-(3-Bromopyridin-4-yl)ethanone exhibit π-π stacking interactions, which are absent in saturated pyrrolidine derivatives .
Substituent Effects: The 3-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity, making it suitable for coupling reactions in drug synthesis. In contrast, bromo-substituted analogs (e.g., 1-((R)-3-Bromo-pyrrolidin-1-yl)-ethanone) are precursors for cross-coupling reactions .
Stereochemical Considerations :
- The (R)-configuration is critical for chiral specificity. For example, (S)-configured analogs (e.g., in ) may exhibit divergent biological activities .
Safety and Toxicity: Nitro-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) carry higher toxicity risks due to nitro group metabolism, whereas the amino group in the target compound is generally more biocompatible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
